N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide
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Overview
Description
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide is a heterocyclic compound that features both oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide typically involves a multicomponent reaction. One common method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate as a solvent. The reaction is carried out at temperatures between 80°C and 85°C for 90 to 120 minutes . This method is advantageous due to its high yield, environmental friendliness, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of ionic liquids as solvents can be particularly beneficial in industrial settings due to their low volatility and recyclability, which align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .
Scientific Research Applications
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide: This compound shares a similar oxazole-pyridine structure but has different substituents on the benzamide moiety.
Thiazolo[5,4-b]pyridine Derivatives: These compounds have a thiazole ring instead of an oxazole ring and exhibit different biological activities.
Uniqueness
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide is unique due to its specific combination of oxazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-12(9-19-10-5-2-1-3-6-10)16-13-11-7-4-8-15-14(11)20-17-13/h1-8H,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYBNIWKIGKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NOC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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